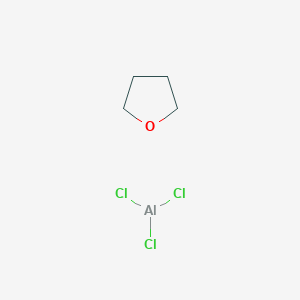
Aluminum chloride THF complex
Descripción general
Descripción
Aluminum chloride THF complex is a compound with the IUPAC name oxolane;trichloroalumane . It is an excellent water-soluble crystalline Aluminum source for uses compatible with chlorides . The compound is used in various applications, including as a catalyst in organic transformations .
Chemical Reactions Analysis
The Aluminum chloride THF complex is involved in various chemical reactions. For instance, it has been used in the ring-opening copolymerization (ROCOP) of maleic anhydride (MAH) and propylene oxide (PO) . It is also used in the formation of magnesium aluminum chloride complex (MACC) in THF, one of the few electrolytes that can reversibly plate and strip Mg .Aplicaciones Científicas De Investigación
Aluminum Tetraphenylporphyrin and Aluminum Phthalocyanine Neutral Radicals : This study demonstrates the creation of stable radicals from Aluminum chloride THF complexes, which are monomeric radicals in solution. The radicals exhibit interesting properties like electron delocalization and Jahn-Teller distortion, which could have implications in fields like organic electronics and catalysis (Cissell, Vaid, & Rheingold, 2006).
Synthesis, Structure, and Catalytic Activity of Aluminum Chloride Complexes with Chiral Biaryl Schiff-base Ligands : This research focuses on the synthesis of aluminum chloride complexes that are active catalysts for polymerization processes. These findings are relevant for polymer science and material engineering (Zhao et al., 2014).
Magnesium Aluminum Chloride Complex Electrolyte for Rechargeable Magnesium Batteries : The study introduces a magnesium aluminum chloride complex electrolyte, which improves the efficiency of magnesium batteries. This has significant implications for energy storage technology (Ha et al., 2016).
Aluminum Electrodeposition from Chloride-Rich and Chloride-Free Organic Electrolytes : This paper explores the electrodeposition of aluminum from various electrolytes, including Aluminum chloride THF complex. This research is important for developing more efficient and less corrosive processes in electrochemistry and material science (Slim & Menke, 2022).
Polyhedral Aluminum Chlorides : The study describes the synthesis and structure of polyhedral aluminum chlorides, which are unique in terms of their multicenter bonding properties. Such materials could have applications in nanotechnology and materials science (Klemp et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
oxolane;trichloroalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.Al.3ClH/c1-2-4-5-3-1;;;;/h1-4H2;;3*1H/q;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWRNBMWSVXBB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.[Al](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8AlCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578391 | |
| Record name | Oxolane--trichloroalumane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolane;trichloroalumane | |
CAS RN |
192656-42-1 | |
| Record name | Oxolane--trichloroalumane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminum trichloride tetrahydrofurane complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)




![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)






